2-(benzylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-(benzylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8830071
InChI: InChI=1S/C27H22N4O2S2/c32-25-21(17-22-26(33)31(27(34)35-22)16-14-19-9-3-1-4-10-19)24(28-18-20-11-5-2-6-12-20)29-23-13-7-8-15-30(23)25/h1-13,15,17,28H,14,16,18H2/b22-17-
SMILES: C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S
Molecular Formula: C27H22N4O2S2
Molecular Weight: 498.6 g/mol

2-(benzylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC8830071

Molecular Formula: C27H22N4O2S2

Molecular Weight: 498.6 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H22N4O2S2
Molecular Weight 498.6 g/mol
IUPAC Name (5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H22N4O2S2/c32-25-21(17-22-26(33)31(27(34)35-22)16-14-19-9-3-1-4-10-19)24(28-18-20-11-5-2-6-12-20)29-23-13-7-8-15-30(23)25/h1-13,15,17,28H,14,16,18H2/b22-17-
Standard InChI Key ASSLOZRUXVSSMR-XLNRJJMWSA-N
Isomeric SMILES C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)/SC2=S
SMILES C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S
Canonical SMILES C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S

Introduction

Structural Features

This compound is characterized by its multiple ring structures, including a pyrido[1,2-a]pyrimidinone core and a thiazolidine ring. The presence of nitrogen and sulfur atoms classifies it as a heterocyclic compound. The molecular structure includes a benzylamino group attached to the pyrimidine ring and a 2-phenylethyl group attached to the thiazolidine ring.

Synthesis

The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. Common synthetic routes may include condensation reactions, cyclization steps, and the use of specific reagents to form the desired ring structures. The synthesis is often conducted under controlled temperature and pressure conditions to optimize yield and purity.

Biological Activities

Heterocyclic compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interactions with specific molecular targets within biological systems, such as enzymes or cellular receptors.

Applications

These compounds are of interest in both synthetic chemistry and medicinal research due to their complex structures and potential bioactivity. They can serve as lead compounds for drug development, particularly in areas like antimicrobial and anticancer therapy.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneNot specifiedContains a pyrido[1,2-a]pyrimidin-4-one core, thiazolidine moiety, and benzylamino group.
2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneC21H18N4O2S2Similar structure but lacks the phenylethyl group.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedFeatures a thiadiazole ring and potential anti-inflammatory activity .

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